molecular formula C6H7N3O2S2 B2480569 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid CAS No. 1211084-40-0

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid

Cat. No.: B2480569
CAS No.: 1211084-40-0
M. Wt: 217.26
InChI Key: BYBDKVWEMBRNNN-UHFFFAOYSA-N
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Description

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is a chemical intermediate designed for research and development purposes, particularly in the field of medicinal chemistry. Its structure, which features a thiazole core conjugated with specific functional groups, makes it a compound of interest for constructing novel molecules . Thiazole-based compounds are extensively investigated for their potential biological activities . Research into analogous structures has shown that thiazole-amino acid hybrids can exhibit significant cytotoxicity against various human cancer cell lines, suggesting their value as lead compounds in the development of anticancer agents . The structural features of this compound, including the aminothioxomethyl moiety, provide multiple reaction sites that are useful for chemists aiming to create novel compounds for pharmacological screening . This reagent is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(carbamothioylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S2/c7-5(12)9-6-8-3(2-13-6)1-4(10)11/h2H,1H2,(H,10,11)(H3,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDKVWEMBRNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC(=S)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the desired compound. Common solvents used in this synthesis include ethanol and water, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that thiazole-containing compounds exhibit a range of biological activities. The following table summarizes the key activities associated with 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid and related thiazole derivatives:

Biological Activity Description
Anticancer Inhibitory effects on various cancer cell lines, including leukemia and solid tumors.
Antimicrobial Effective against a range of bacteria and fungi, showcasing broad-spectrum antimicrobial properties.
Anti-inflammatory Potential to reduce inflammation markers in vitro and in vivo.
Antioxidant Scavenging free radicals and reducing oxidative stress in cellular models.
Antiviral Activity against specific viral strains, contributing to antiviral drug development.

Synthesis Pathways

The synthesis of this compound involves multiple steps that can vary based on the desired derivatives. A common approach includes the reaction of thiazole derivatives with specific amines and carboxylic acids under controlled conditions. Notably, the use of thiourea in reactions has been highlighted as a significant step in generating aminothiazole frameworks.

Example Synthesis Route:

  • Starting Materials: Thiourea, appropriate aldehydes or ketones.
  • Reaction Conditions: Reflux in an organic solvent (e.g., ethanol).
  • Intermediate Formation: Formation of thiazole ring via cyclization.
  • Final Product: Coupling with acetic acid derivatives to yield the target compound.

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on human leukemia cell lines (K562). Results indicated significant inhibition of cell proliferation at micromolar concentrations.
  • Antimicrobial Efficacy:
    • Research conducted on bacterial strains such as E. coli and Staphylococcus aureus showed that derivatives of this compound had potent antibacterial activity, suggesting potential as a new class of antibiotics.
  • Anti-inflammatory Effects:
    • In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Structural Analogues

Three key analogues are analyzed based on the evidence:

Compound Substituents Key Features
2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic Acid (Target) 4-position: Aminothioxomethyl; 2-position: Acetic acid Thioamide group may enhance hydrogen bonding; polarizable sulfur atoms.
2-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid 4-position: Trifluoromethylphenyl; 2-position: Acetic acid Strong electron-withdrawing CF₃ group; increased lipophilicity and stability.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid Piperazine-Fmoc (fluorenylmethoxycarbonyl); 2-position: Acetic acid Bulky Fmoc group; used in peptide synthesis as a protective/functional handle.
2-{4-[(4-Methyl-1,3-thiazole-5-)amido]phenyl}acetic Acid 4-position: Methylthiazole-amido; 2-position: Acetic acid Methylthiazole may enhance π-stacking; amide linker for conjugation.

Physicochemical Properties

Available data from SDS reports and structural inferences:

Property Target Compound Trifluoromethyl Analogue Fmoc-Piperazine Analogue Methylthiazole Analogue
Molecular Weight Not available ~320.25 (calculated) ~440.47 (CAS 180576-05-0) Not available
Boiling Point Not available Not available 569.5°C (at 760 mmHg) Not available
Density Not available Not available 1.295 g/cm³ Not available
Water Solubility Likely moderate Likely low (CF₃ group) No data available Moderate (amide group)
LogP (Partition Coeff.) Moderate polarity High (CF₃ increases lipophilicity) No data available Moderate (methylthiazole)

Notes:

  • The Fmoc-piperazine analogue has a high boiling point and density, likely due to its bulky aromatic Fmoc group .
  • The trifluoromethyl analogue’s CF₃ group reduces solubility but enhances metabolic stability .
  • The target compound’s aminothioxomethyl group may improve metal-binding capacity compared to other analogues.

Stability and Reactivity

Compound Stability Reactivity
Target Likely stable under acidic conditions (thioamide group resists hydrolysis). May react with oxidizing agents or metal ions (thiol/thioamide functionality).
Trifluoromethyl Analogue High thermal/chemical stability (CF₃ group) . Inert under most conditions; resistant to nucleophilic attack.
Fmoc-Piperazine Analogue Stable at room temperature; decomposes at high temperatures (>250°C) . Fmoc group cleaved under basic conditions (common in peptide synthesis) .
Methylthiazole Analogue Moderate stability (methyl group may sterically protect thiazole ring). Amide linker susceptible to enzymatic cleavage.

Biological Activity

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, antioxidant effects, and mechanisms of action, supported by diverse research findings and case studies.

The compound is characterized by the following chemical identifiers:

  • Chemical Formula : C5H6N2O2S
  • CAS Number : 29676-71-9
  • Physical Description : Light orange powder .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, 2-amino-1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
8dA. niger32
8eC. albicans24
15S. aureus32.6

Anticancer Activity

Thiazole-based compounds have been investigated for their anticancer properties. Studies have shown that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, a derivative with an IC50 of 0.06 µM was effective against multiple cancer types, including non-small cell lung and breast cancers .

Table 2: Cytotoxic Effects of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
88NCI-H522 (Lung)0.06
MCF7 (Breast)0.1
T-47D (Breast)2.5

Antioxidant Activity

The antioxidant potential of thiazole compounds has also been documented. Studies indicate that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in biological systems .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties stem from the ability to neutralize ROS, reducing cellular damage.
  • Modulation of Signaling Pathways : Some derivatives may affect signaling pathways related to cell growth and apoptosis in cancer cells.

Case Studies

A recent study highlighted the synthesis and evaluation of various thiazole derivatives for their biological activity. Among them, a compound demonstrated significant antibacterial activity against E. coli and P. aeruginosa, with promising results in reducing bacterial load in infected models .

Q & A

Q. How to design dose-response studies when acute toxicity data is unavailable?

  • Methodological Answer : Use adaptive dose-ranging designs. Start with OECD TG 423 (Acute Oral Toxicity) at 5–300 mg/kg in rodents, adjusting doses based on observed morbidity. Apply Hill slope models to estimate LD₅₀. Cross-reference with in silico tools like TEST or ProTox-II for preliminary hazard classification ().

Q. What statistical approaches resolve inconsistencies in physicochemical property predictions (e.g., logP, vapor pressure)?

  • Methodological Answer : Use consensus modeling by averaging predictions from multiple software (e.g., ACD/Labs, ChemAxon). Validate experimentally: measure logP via shake-flask method (octanol/water) and vapor pressure using a static apparatus (). Apply principal component analysis (PCA) to identify outlier methodologies.

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